molecular formula C9H7ClFNO B2699677 6-Chloro-2-fluoro-3-methoxyphenylacetonitrile CAS No. 1017777-80-8

6-Chloro-2-fluoro-3-methoxyphenylacetonitrile

Cat. No.: B2699677
CAS No.: 1017777-80-8
M. Wt: 199.61
InChI Key: TYDGWFRPTDBAAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-2-fluoro-3-methoxyphenylacetonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both chloro and fluoro groups, along with a methoxy group, makes it a versatile intermediate for various synthetic applications .

Properties

IUPAC Name

2-(6-chloro-2-fluoro-3-methoxyphenyl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClFNO/c1-13-8-3-2-7(10)6(4-5-12)9(8)11/h2-3H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYDGWFRPTDBAAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)Cl)CC#N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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